molecular formula C15H13FN4S B12614397 4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine CAS No. 917758-42-0

4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

Cat. No.: B12614397
CAS No.: 917758-42-0
M. Wt: 300.4 g/mol
InChI Key: DDGAPAMHBBIJPC-UHFFFAOYSA-N
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Description

4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is a heterocyclic compound that features a pyrido[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine typically involves the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Ethylsulfanyl Group: This step involves the substitution of a suitable leaving group (e.g., halide) with an ethylsulfanyl group, often using ethylthiol as the reagent.

    Introduction of the 4-Fluorophenyl Group: This can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction, using a 4-fluorophenylboronic acid or 4-fluoroiodobenzene as the coupling partner.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and sodium periodate.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, or sodium borohydride, can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. For example, as an EGFR inhibitor, it binds to the ATP-binding site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Ethylsulfanyl)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine is unique due to the presence of both the ethylsulfanyl and 4-fluorophenyl groups, which may confer specific binding properties and biological activities that are distinct from other similar compounds.

Properties

CAS No.

917758-42-0

Molecular Formula

C15H13FN4S

Molecular Weight

300.4 g/mol

IUPAC Name

4-ethylsulfanyl-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine

InChI

InChI=1S/C15H13FN4S/c1-2-21-14-13-12(19-15(17)20-14)8-7-11(18-13)9-3-5-10(16)6-4-9/h3-8H,2H2,1H3,(H2,17,19,20)

InChI Key

DDGAPAMHBBIJPC-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC(=NC2=C1N=C(C=C2)C3=CC=C(C=C3)F)N

Origin of Product

United States

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